molecular formula C18H25N7OS B5311767 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No.: B5311767
M. Wt: 387.5 g/mol
InChI Key: GQQQAOSBHHIKDD-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Attachment of the Cyclohexyl Group:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized and then functionalized with the pyrimidinyl group.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the piperazine moiety.

    Reduction: Reduction reactions can occur, potentially affecting the pyrimidinyl group or other functional groups.

    Substitution: Various substitution reactions can be performed, especially on the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in material science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, affecting their function and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Pyrimidinyl Derivatives: Compounds containing the pyrimidinyl group with different attached moieties.

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7OS/c26-15(21-18-23-22-16(27-18)14-5-2-1-3-6-14)13-24-9-11-25(12-10-24)17-19-7-4-8-20-17/h4,7-8,14H,1-3,5-6,9-13H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQQAOSBHHIKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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